1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-8-3-7(11(13,14)15)5-17-9(8)18-2-1-6(4-16)10(18)19/h3,5-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGJYVSXNJPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Core Structure | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Provided | Likely C₁₁H₈ClF₃N₃O | Pyrrolidinone | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, 2-oxo, 3-carbonitrile |
| 1-[(4-chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile | 338964-38-8 | C₂₀H₁₂ClF₃N₂O | Dihydropyridine | 4-Chlorobenzyl, 3-(trifluoromethyl)phenyl, 2-oxo, 3-carbonitrile |
| 5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile | 338954-80-6 | C₂₀H₁₂ClF₃N₂O | Dihydropyridine | 4-Chlorophenyl, 3-(trifluoromethyl)benzyl, 2-oxo, 3-carbonitrile |
| 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (Compound 4f precursor) | Not Provided | C₁₀H₁₀ClF₃N₃ | Piperazine | 3-Chloro-5-(trifluoromethyl)pyridin-2-yl |
Molecular Weight and Solubility
The pyrrolidinone core in the target compound may reduce molecular weight compared to bulkier dihydropyridine derivatives. The carbonitrile group and trifluoromethyl substituents likely enhance lipophilicity, impacting solubility .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile, commonly referred to by its chemical structure and CAS number 338770-32-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
Molecular Formula: C15H8ClF3N2O
Molecular Weight: 324.68 g/mol
CAS Number: 338770-32-4
The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which enhances its lipophilicity and biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The carbonitrile group may also play a role in forming hydrogen bonds with active sites on proteins, potentially leading to inhibition or modulation of biological pathways.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has shown promising results against various strains of viruses, including HIV. The compound's mechanism includes inhibiting reverse transcriptase, an essential enzyme for viral replication.
Case Study: HIV Inhibition
A study demonstrated that the compound exhibited potent inhibitory activity against wild-type HIV (EC50 = 10.6 nM) and resistant strains (e.g., K103N mutant with EC50 = 10.2 nM). The compound's selectivity index (SI) was significantly high, indicating low toxicity towards human cells while effectively inhibiting viral replication .
Cytotoxicity Studies
In vitro cytotoxicity assessments have indicated that while the compound is effective against viral targets, it also exhibits some level of cytotoxicity in mammalian cell lines at higher concentrations. For example, at doses exceeding 183 mg/kg body weight in rat models, a notable decrease in body weight was observed without mortality, suggesting a need for careful dosage management .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it has been shown to downregulate the expression of critical activators in bacterial secretion systems, which could be leveraged for therapeutic applications against bacterial infections .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C15H8ClF3N2O |
| Molecular Weight | 324.68 g/mol |
| CAS Number | 338770-32-4 |
| Antiviral EC50 (HIV) | 10.6 nM (wild-type) |
| Antiviral EC50 (K103N) | 10.2 nM |
| Toxicity (rat model) | No mortality at 183 mg/kg but weight loss observed |
Q & A
What are the key synthetic routes for preparing 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile, and how do substituent positions influence reactivity?
Level: Basic
Answer:
The synthesis typically involves multi-step pathways, including:
- Trifluoromethylation: Use of trifluoromethyl iodide or analogous agents to introduce the CF₃ group at the pyridine ring’s 5-position .
- Chlorination: Electrophilic substitution or directed metalation to install chlorine at the pyridine’s 3-position .
- Pyrrolidine Ring Formation: Cyclization of precursors (e.g., γ-lactam intermediates) under controlled pH and temperature to form the 2-oxopyrrolidine moiety .
Substituent positions critically influence steric and electronic effects. For example, the 3-chloro group directs electrophilic attacks to the pyridine’s 2-position, while the CF₃ group enhances electron-withdrawing effects, stabilizing intermediates .
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine carbonyl at ~170 ppm) and confirms substitution patterns on the pyridine ring .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion) and detects impurities .
- X-ray Crystallography: Resolves regiochemistry ambiguities, particularly for distinguishing between isomeric byproducts .
How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
Level: Basic
Answer:
Derivatization strategies include:
- Nucleophilic Substitution: Replace the pyridine’s 3-chloro group with amines or alkoxides to modulate electron density .
- Pyrrolidine Modification: Functionalize the pyrrolidine’s 3-carbonitrile group via hydrolysis to carboxylic acids or reduction to amines .
- Cross-Coupling Reactions: Utilize Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the pyridine’s 2-position .
What strategies optimize reaction yields for challenging steps like trifluoromethylation?
Level: Advanced
Answer:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in trifluoromethylation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize transition states during CF₃ group incorporation .
- Temperature Control: Slow addition of reagents at −78°C minimizes side reactions in halogenation steps .
How can computational models predict the biological activity of derivatives?
Level: Advanced
Answer:
- Docking Simulations: Use software like AutoDock to assess binding affinity to targets (e.g., COX-2 enzymes) based on pyrrolidine ring conformation .
- QSAR Models: Correlate electronic parameters (e.g., Hammett σ values of substituents) with activity data to prioritize derivatives .
- Molecular Dynamics (MD): Simulate interactions in lipid bilayers to predict membrane permeability .
How should researchers address discrepancies in reported biological activity data?
Level: Advanced
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .
- Dose-Response Validation: Replicate experiments with standardized protocols to verify IC₅₀ values .
- Counter-Screening: Test compounds against related off-target enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
What structural features correlate with enhanced enzymatic inhibition (e.g., COX-2)?
Level: Advanced
Answer:
- Electron-Withdrawing Groups: The 5-CF₃ group increases electrophilicity, enhancing hydrogen bonding with catalytic residues .
- Rigid Pyrrolidine Core: Restricts conformational flexibility, improving binding pocket occupancy .
- Chlorine Positioning: 3-Chloro substitution on pyridine aligns with hydrophobic pockets in COX-2’s active site .
What methods mitigate challenges related to the compound’s hygroscopicity or stability?
Level: Advanced
Answer:
- Lyophilization: Remove water under vacuum to stabilize the solid form .
- Protective Group Chemistry: Temporarily mask reactive sites (e.g., carbonyl groups) during storage .
- Low-Temperature Storage: Maintain at −20°C in desiccated environments to prevent hydrolysis .
How can researchers elucidate the mechanism of enzymatic inhibition at the molecular level?
Level: Advanced
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
- Kinetic Studies: Measure values under varying substrate concentrations to determine inhibition type .
- Cryo-EM/X-ray Crystallography: Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., pyrrolidine carbonyl with catalytic serine) .
What synthetic approaches enable regioselective functionalization of the pyridine ring?
Level: Advanced
Answer:
- Directed Ortho Metalation (DoM): Use directing groups (e.g., amides) to selectively functionalize the 2-position .
- Cross-Electrophile Coupling: Pair Pd/Ni catalysts to couple pyridine halides with alkyl/aryl electrophiles .
- Microwave-Assisted Synthesis: Accelerate reactions to favor kinetic control, reducing undesired regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
